

# An In-depth Technical Guide to 4-Nitrobenzonitrile (CAS 619-72-7)

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## Compound of Interest

Compound Name: 4-Nitrobenzonitrile

Cat. No.: B1214597

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Nitrobenzonitrile** (CAS 619-72-7), a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, safety and handling protocols, synthesis and purification methods, analytical procedures, and its role in the development of bioactive molecules.

## Core Compound Details

**4-Nitrobenzonitrile**, also known as p-nitrobenzonitrile or 4-cyanonitrobenzene, is an aromatic compound featuring both a nitro group ( $-\text{NO}_2$ ) and a nitrile group ( $-\text{C}\equiv\text{N}$ ) attached to a benzene ring at the para position.<sup>[1]</sup> This dual functionality makes it a valuable precursor for a wide range of chemical transformations.<sup>[2]</sup>

## Physicochemical Properties

The key physicochemical properties of **4-Nitrobenzonitrile** are summarized in the table below, providing a quick reference for laboratory and industrial applications.

Property	Value	References
CAS Number	619-72-7	[3]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub>	[3]
Molecular Weight	148.12 g/mol	[4]
Appearance	White to light yellow crystalline powder	[5]
Melting Point	144-147 °C	[4]
Boiling Point	Data not readily available	
Solubility	Sparingly soluble in water (1.65 g/L), soluble in organic solvents like ethanol and acetone.	[5]
InChI	InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H	[3]
InChIKey	NKJIFDNZPGLLSH-UHFFFAOYSA-N	[3]
Canonical SMILES	C1=CC(=CC=C1C#N)--INVALID-LINK--[O-]	[6]

## Safety and Handling

**4-Nitrobenzonitrile** is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

GHS Hazard Classification:

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 2	H300: Fatal if swallowed
Acute Toxicity, Dermal	Category 3	H311: Toxic in contact with skin
Acute Toxicity, Inhalation	Category 3	H331: Toxic if inhaled

#### Safety Precautions:

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.<sup>[7]</sup>
- Handling: Avoid breathing dust, mist, or spray. Do not get in eyes, on skin, or on clothing. Use only in a well-ventilated area.<sup>[7]</sup>
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.<sup>[8]</sup>
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, call a poison center or doctor immediately. For skin contact, wash with plenty of water.<sup>[7]</sup>

## Synthesis and Purification

Several methods have been reported for the synthesis of **4-Nitrobenzonitrile**, with the choice of method often depending on the starting materials, desired scale, and reaction conditions.

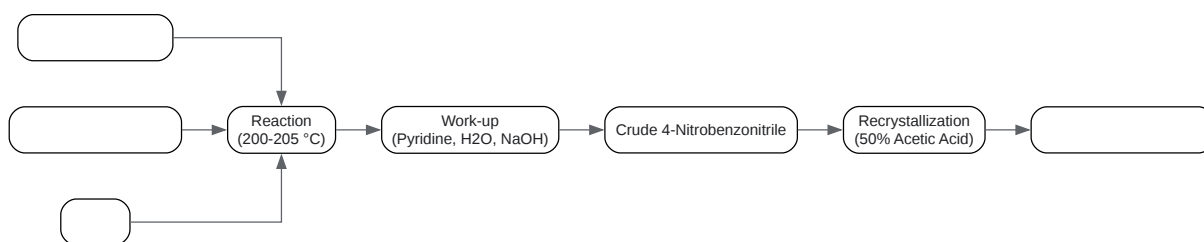
### Synthesis from p-Nitrobenzoic Acid

A common laboratory-scale synthesis involves the reaction of p-nitrobenzoic acid with p-toluenesulfonamide in the presence of phosphorus pentachloride.<sup>[9]</sup>

#### Experimental Protocol:

- Reaction Setup: In a 1-L round-bottomed flask, mix 100.3 g (0.6 mole) of p-nitrobenzoic acid and 109.9 g (0.64 mole) of p-toluenesulfonamide.

- Reagent Addition: Cautiously add 262.2 g (1.26 moles) of phosphorus pentachloride to the mixture with manual stirring.
- Reaction: Gently heat the mixture in a hot-air bath to initiate the reaction. Once the initial vigorous reaction subsides, gradually raise the temperature to 200-205 °C and maintain until no more material distills.[9]
- Work-up:
  - Cool the reaction mixture and dissolve it in 240 mL of pyridine.
  - Cautiously add 1.1 L of water with stirring.
  - Filter the resulting suspension and wash the solid with water.
  - Suspend the solid in 400 mL of 5% sodium hydroxide solution and stir for 30 minutes.
  - Filter the solid, wash thoroughly with water, and dry to obtain the crude p-nitrobenzonitrile.
- Purification: The crude product can be purified by recrystallization from 50% acetic acid (6.5 mL per gram).[9]



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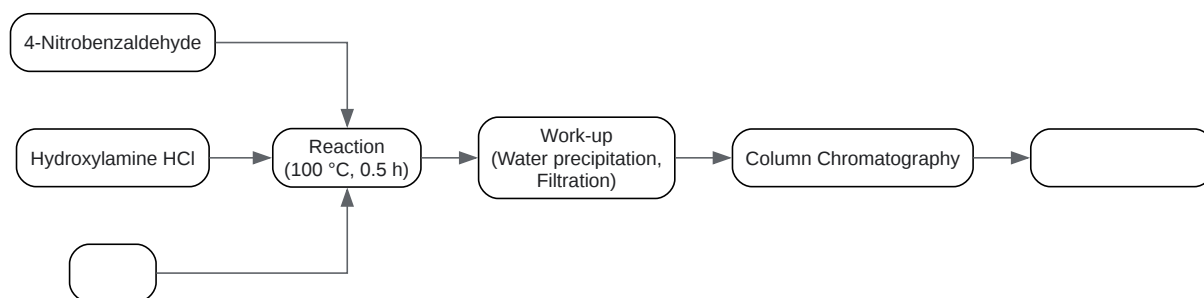
Caption: Synthesis workflow of **4-Nitrobenzonitrile** from p-nitrobenzoic acid.

## Synthesis from 4-Nitrobenzaldehyde

Another method involves the conversion of 4-nitrobenzaldehyde to **4-Nitrobenzonitrile** using hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO).<sup>[10]</sup>

Experimental Protocol:

- Reaction Setup: To 50 mL of DMSO, add 4-nitrobenzaldehyde (5 g, 1 eq.) and hydroxylamine hydrochloride (4.24 g, 1.85 eq.).<sup>[10]</sup>
- Reaction: Heat the mixture to 100 °C and react for 30 minutes.<sup>[10]</sup>
- Work-up and Purification: The reaction mixture is subjected to water precipitation, filtration, and column chromatography to yield a pale yellow solid of **4-Nitrobenzonitrile**.<sup>[10]</sup>



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Caption: Synthesis of **4-Nitrobenzonitrile** from 4-nitrobenzaldehyde.

## Applications in Drug Development and Agrochemicals

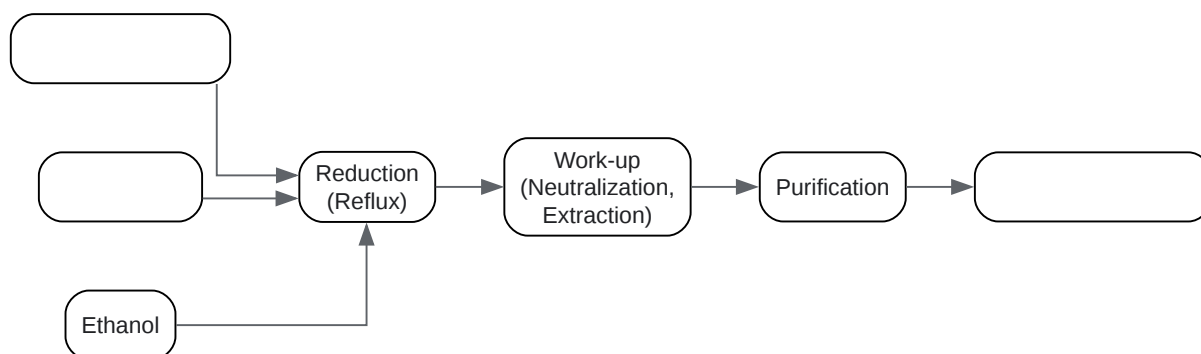
**4-Nitrobenzonitrile** serves as a critical building block in the synthesis of various pharmaceuticals and agrochemicals due to the versatile reactivity of its nitro and nitrile groups.

## Synthesis of 4-Aminobenzonitrile

A primary application of **4-Nitrobenzonitrile** is its reduction to 4-aminobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals.[2] A common method for this reduction is the use of tin(II) chloride ( $\text{SnCl}_2$ ).

#### Experimental Protocol for Reduction:

- **Reaction Setup:** In a round-bottom flask, dissolve **4-Nitrobenzonitrile** in a suitable solvent such as ethanol.
- **Reagent Addition:** Add an excess of tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) to the solution.
- **Reaction:** Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
  - Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.
  - Extract the product with an organic solvent like ethyl acetate.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-aminobenzonitrile.
- **Purification:** The crude product can be purified by column chromatography or recrystallization.



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Caption: Reduction of **4-Nitrobenzonitrile** to 4-Aminobenzonitrile.

## Precursor to Agrochemicals

**4-Nitrobenzonitrile** is a precursor in the synthesis of the fungicide 1,3-bis(4-cyanobenzyloxy)propane.[11] This fungicide has shown high efficacy against gray mold disease.[11] The synthesis involves the conversion of the nitro group to a hydroxyl group, which is then etherified.

## Role as a Radiosensitizer

**4-Nitrobenzonitrile** has been investigated for its potential as a radiosensitizer in cancer therapy.[12] Radiosensitizers are compounds that make tumor cells more susceptible to radiation treatment. The mechanism is believed to involve the formation of radical adducts with  $\alpha$ -alkoxyalkyl radicals generated during the radiolysis of water.[12] These adducts can then undergo fragmentation, leading to oxidative damage within the cancer cells. However, specific signaling pathways involved require further research.

## Analytical Methods

Accurate and reliable analytical methods are crucial for quality control and reaction monitoring of **4-Nitrobenzonitrile**.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for assessing the purity of **4-Nitrobenzonitrile**. A typical reverse-phase method is outlined below.

Parameter	Condition
Column	C18 (e.g., 250 x 4.6 mm, 5 $\mu$ m)
Mobile Phase	Acetonitrile and water mixture
Detection	UV at a suitable wavelength
Flow Rate	Typically 1.0 mL/min

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and quantification of **4-Nitrobenzonitrile**, especially in complex mixtures.

Parameter	Condition
Column	A non-polar or medium-polarity column (e.g., DB-5MS)
Carrier Gas	Helium
Injection Mode	Splitless
Oven Program	A temperature gradient to ensure good separation
MS Detection	Electron Ionization (EI) with scanning for identification or Selected Ion Monitoring (SIM) for quantification

## Conclusion

**4-Nitrobenzonitrile** (CAS 619-72-7) is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its dual functionality allows for a wide range of chemical transformations, making it a key building block in organic synthesis. Proper understanding of its physicochemical properties, safety precautions, and synthetic and analytical methods is essential for its effective and safe utilization in research and development. Further exploration of its biological activities, such as its role as a radiosensitizer, may open new avenues for its application in medicinal chemistry.

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